

Bevenopran: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran is a peripherally acting antagonist of the μ -opioid receptor (MOR) and δ-opioid receptor (DOR), investigated for the management of opioid-induced constipation (OIC). This document provides a comprehensive overview of its chemical and structural properties, alongside a detailed exploration of its mechanism of action. Key experimental protocols for its synthesis and characterization are detailed, and quantitative data are presented for clarity. Furthermore, the signaling pathways influenced by **Bevenopran** are illustrated to provide a deeper understanding of its pharmacological effects at the molecular level.

Chemical Properties and Structure

Bevenopran is a synthetic, small-molecule compound with a complex aromatic structure. Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.



Property	Value	Source
IUPAC Name	5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy] pyrazine-2-carboxamide	[1]
Molecular Formula	C20H26N4O4	[1]
Molecular Weight	386.4 g/mol	[1]
CAS Number	676500-67-7	[1]
SMILES	COC1=C(C=C(C=C1)CNCCC 2CCOCC2)OC3=NC=C(N=C3) C(=O)N	[1]
InChI	InChI=1S/C20H26N4O4/c1- 26-18-10-15(11-22-7-4-14-5-8- 27-9-6-14)2-3-17(18)28-19-13- 23-16(12-24-19)20(21)25/h2- 3,10,12-14,22H,4-9,11H2,1H3, (H2,21,25)	
InChIKey	ZGCYVRNZWGUXNQ- UHFFFAOYSA-N	

Computed Physicochemical Properties

Property	Value	Source
XLogP3	1.1	PubChem
Hydrogen Bond Donor Count	3	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	8	PubChem
Topological Polar Surface Area	109 Ų	PubChem
Heavy Atom Count	28	PubChem



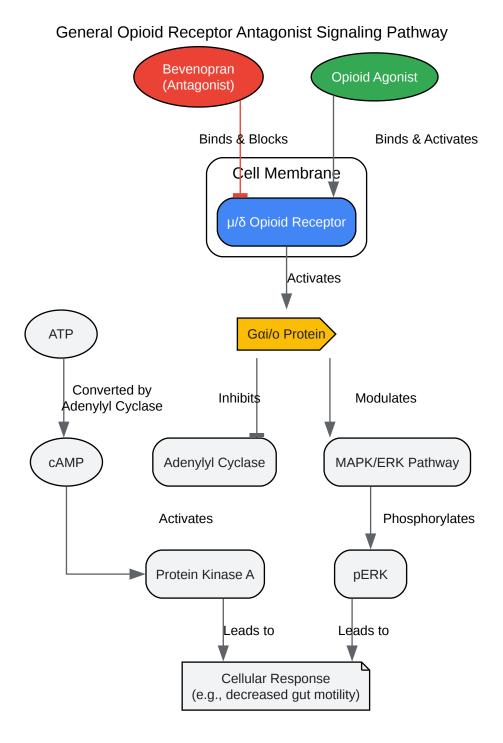
Mechanism of Action and Signaling Pathways

Bevenopran functions as a peripherally restricted antagonist at both the μ - and δ -opioid receptors. This dual antagonism is central to its therapeutic effect in mitigating the gastrointestinal side effects of opioid analgesics, such as constipation, without compromising their central analgesic efficacy.

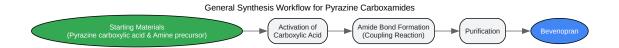
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation of extracellular signal-regulated kinase (pERK).

As an antagonist, **Bevenopran** binds to MOR and DOR but does not activate them. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the initiation of the downstream signaling cascade that leads to the adverse gastrointestinal effects.

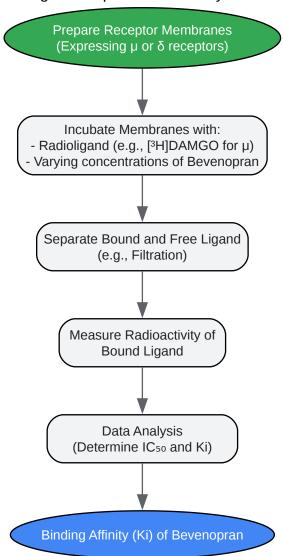








Radioligand Displacement Assay Workflow





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References

- 1. Bevenopran | C20H26N4O4 | CID 10452732 PubChem [pubchem.ncbi.nlm.nih.gov]
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